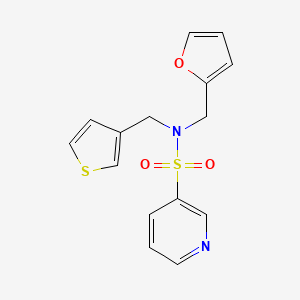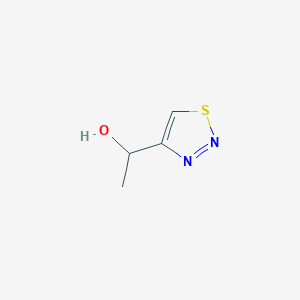![molecular formula C18H17N5O3 B2974718 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea CAS No. 2320538-21-2](/img/structure/B2974718.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzo[d][1,3]dioxol-5-yl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea, also known as BPTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTU is a urea derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies and Chemical Reactions
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement
The study by Thalluri et al. (2014) presents an ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement and its application for the synthesis of ureas. This process allows for the conversion of carboxylic acids to ureas in one pot, under mild conditions, without racemization and is environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).
Synthesis and Evaluation of Antioxidant Activity
George et al. (2010) explored the condensation of urea, benzaldehyde, and ethyl acetoacetate via Biginelli reaction to synthesize derivatives with potential antioxidant activity. This demonstrates the versatility of urea derivatives in synthesizing compounds with desired biological activities (George, Sabitha, Kumar, & Ravi, 2010).
Click One Pot Synthesis and Cytotoxicity Assay
Ahmed et al. (2016) reported on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles through a one-pot three-component strategy, showcasing the chemical flexibility in creating compounds for cytotoxicity assays. This highlights the potential of such urea derivatives in medicinal chemistry research (Ahmed et al., 2016).
Chemical Properties and Activities
Poly(benzoxazine–co–urea): Alternative Synthesis Approach
Sharma, Kumar, and Roy (2017) investigated the synthesis of phenolic/urea copolymers via benzoxazine chemistry, offering an alternative route to integrating urea linkages into polybenzoxazine. This approach is expected to enhance adhesive properties due to the presence of alternating urea linkages (Sharma, Kumar, & Roy, 2017).
Antimicrobial Activity of Substituted Benzoxazaphosphorin 2-yl Ureas
Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas demonstrating good antimicrobial activity. This study contributes to the understanding of how urea derivatives can be applied in the development of antimicrobial agents (Haranath, Kumar, Reddy, Raju, & Reddy, 2007).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-18(21-14-6-7-16-17(10-14)26-12-25-16)22-15(11-23-19-8-9-20-23)13-4-2-1-3-5-13/h1-10,15H,11-12H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHRYKWQEKKENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl benzo[d]thiazole-4-carboxylate](/img/structure/B2974638.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2974640.png)
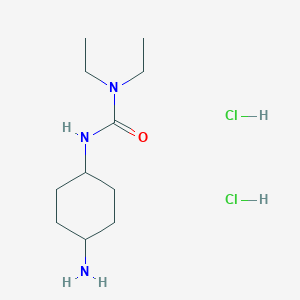
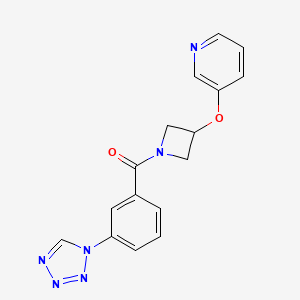
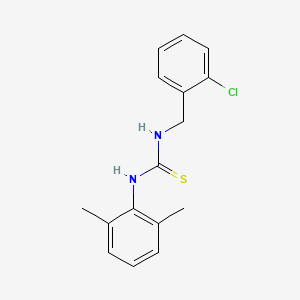
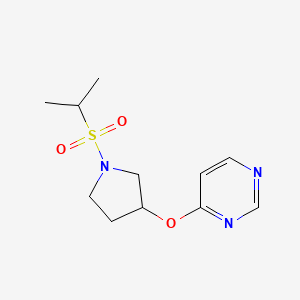
![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)
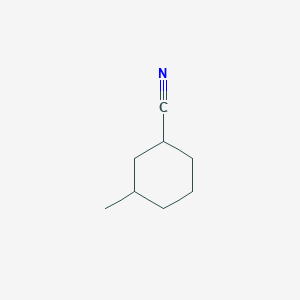
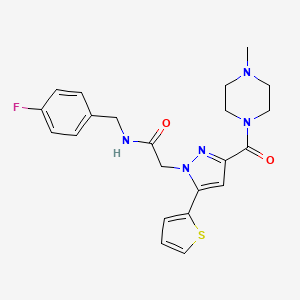
![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2974655.png)
